1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one
Description
Chemical Identity and Nomenclature
1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one represents a complex heterocyclic organic compound characterized by its distinctive structural components. The systematic nomenclature reflects the presence of multiple functional groups: an azetidine ring system bearing an amino substituent, an ethanone carbonyl linker, and a fluorinated phenoxy moiety. The compound is officially registered under the Chemical Abstracts Service number 2097978-21-5, establishing its unique chemical identity within the broader catalog of organic compounds.
The molecular structure encompasses a molecular formula of C₁₁H₁₃FN₂O₂ with a corresponding molecular weight of 224.23 daltons. The structural representation through the Simplified Molecular Input Line Entry System notation reveals the connectivity pattern: O=C(N1CC(N)C1)COC2=CC=C(F)C=C2, which precisely describes the arrangement of atoms and bonds within the molecule. This systematic identification approach ensures accurate chemical communication and facilitates research activities across multiple scientific disciplines.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 2097978-21-5 |
| Molecular Formula | C₁₁H₁₃FN₂O₂ |
| Molecular Weight | 224.23 g/mol |
| Simplified Molecular Input Line Entry System | O=C(N1CC(N)C1)COC2=CC=C(F)C=C2 |
The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry guidelines, ensuring consistency across scientific literature and regulatory documentation. The designation "this compound" systematically describes each structural component, beginning with the ethanone backbone and proceeding through the azetidine and phenoxy substituents. This systematic approach to naming facilitates clear communication among researchers and enables efficient database searches for related compounds and research findings.
Historical Context of Azetidine Chemistry
The development of azetidine chemistry represents a significant chapter in the evolution of heterocyclic organic chemistry, with these four-membered nitrogen-containing rings emerging as challenging yet rewarding synthetic targets. Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom, distinguished by their inherent ring strain and unique reactivity profiles. The historical progression of azetidine research has been marked by persistent synthetic challenges due to the instability associated with ring strain, making the preparation of azetidine derivatives one of the most demanding aspects of heterocyclic synthesis.
The first documented natural azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 from Convallaria majalis, establishing the biological relevance of this structural motif. This discovery sparked significant interest in the synthesis and biological evaluation of azetidine-containing compounds, leading to extensive research efforts aimed at developing efficient synthetic methodologies. The compound functions as a proline receptor antagonist, demonstrating the potential for azetidine derivatives to interact with biological systems in meaningful ways.
Subsequent decades witnessed substantial advances in synthetic strategies for azetidine construction, with researchers developing cyclization and cycloaddition methodologies to access these strained ring systems. The synthesis of azetidines can be accomplished through reduction of azetidinones (β-lactams) using lithium aluminum hydride, with enhanced effectiveness achieved through combinations with aluminum trichloride. Alternative synthetic approaches have emerged, including multistep routes from 3-amino-1-propanol and regio- and diastereoselective synthesis from appropriately substituted oxiranes via ring transformation processes.
The Paternò-Büchi reaction has found application in azetidine synthesis through its aza analogue, providing additional synthetic pathways for accessing these valuable heterocyclic structures. Despite the synthetic challenges associated with azetidine chemistry, the pharmaceutical potential of these compounds has driven continued research efforts, with scientists working to advance their synthetic feasibility and explore their biological applications.
Significance in Heterocyclic Chemistry
The significance of azetidine-containing compounds in heterocyclic chemistry extends far beyond their structural novelty, encompassing fundamental aspects of chemical reactivity, synthetic methodology, and biological activity. Azetidines occupy a unique position among nitrogen-containing saturated heterocycles, representing the smallest fully saturated nitrogen heterocycle capable of exhibiting significant ring strain while maintaining reasonable stability. This combination of properties makes azetidines particularly valuable for medicinal chemistry applications, where molecular rigidity and controlled conformational flexibility are essential design considerations.
The inherent ring strain present in azetidine structures contributes to their distinctive chemical behavior and reactivity patterns. This strain energy can be harnessed in synthetic transformations, enabling ring-opening reactions that provide access to acyclic compounds with defined stereochemical relationships. The controlled release of ring strain has proven valuable in the development of synthetic methodologies for constructing complex molecular architectures, particularly those requiring precise stereochemical control.
From a medicinal chemistry perspective, azetidines have emerged as valuable scaffolds due to their satisfactory stability, molecular rigidity, and favorable chemical and biological properties. The four-membered ring system provides a compact structural framework that can be readily functionalized with diverse substituents, enabling the fine-tuning of molecular properties for specific biological targets. This versatility has attracted the attention of medicinal researchers seeking novel structural motifs for drug development programs.
The classification of azetidine derivatives within the broader context of heterocyclic chemistry reveals their relationship to other nitrogen-containing ring systems. While azetidines share certain characteristics with their three-membered aziridine analogs and five-membered pyrrolidine homologs, they possess unique properties that distinguish them from these related structures. This intermediate position in the spectrum of nitrogen heterocycles provides azetidines with distinctive biological profiles and synthetic utility.
Recent advances in azetidine chemistry have demonstrated the potential for these compounds to serve as key building blocks in the synthesis of complex natural products and pharmaceutical agents. The development of efficient synthetic methodologies has expanded the accessibility of azetidine-containing compounds, enabling researchers to explore their full potential in various applications. The continued growth of azetidine chemistry reflects the recognition of these compounds as valuable tools for addressing challenges in synthetic and medicinal chemistry.
Structural Relationship to Medicinal Compounds
The structural analysis of this compound reveals significant relationships to established medicinal compounds, particularly those incorporating azetidine ring systems and fluorinated aromatic moieties. The presence of the azetidine scaffold places this compound within a growing class of pharmaceutically relevant molecules that leverage the unique properties of four-membered nitrogen heterocycles. Contemporary medicinal chemistry has increasingly recognized azetidines as privileged structures capable of modulating diverse biological targets through their rigid conformational profiles and strategic substitution patterns.
The incorporation of fluorine substitution within the phenoxy moiety represents a deliberate medicinal chemistry strategy for enhancing biological activity and pharmacokinetic properties. Fluorinated aromatic systems frequently appear in pharmaceutical compounds due to their ability to modulate lipophilicity, metabolic stability, and binding affinity to target proteins. The 4-fluorophenoxy group in this compound mirrors structural elements found in numerous approved medications, suggesting potential for similar biological activity profiles.
Comparative analysis with related azetidine-containing compounds reveals structural similarities to molecules with documented pharmacological activities. For instance, compounds featuring 3-aminoazetidine cores have demonstrated significant biological potential, with derivatives showing activity against various therapeutic targets. The amino substitution at the 3-position of the azetidine ring provides opportunities for hydrogen bonding interactions with biological macromolecules, potentially enhancing binding affinity and selectivity.
| Structural Component | Medicinal Chemistry Significance |
|---|---|
| Azetidine Ring System | Molecular rigidity, conformational control, metabolic stability |
| 3-Amino Substitution | Hydrogen bonding capability, charge interaction potential |
| Ethanone Linker | Carbonyl hydrogen bonding acceptor, metabolic liability site |
| 4-Fluorophenoxy Group | Enhanced lipophilicity, metabolic stability, protein binding |
The ethanone functional group serves as a crucial structural element that connects the azetidine and phenoxy components while providing additional opportunities for biological interactions. Carbonyl groups frequently participate in hydrogen bonding with amino acid residues in protein active sites, contributing to binding affinity and selectivity. The positioning of this carbonyl group within the molecular framework allows for optimal spatial orientation of the flanking heterocyclic and aromatic systems.
Analysis of structure-activity relationships among azetidine derivatives indicates that compounds with similar structural arrangements have demonstrated diverse pharmacological activities, including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, analgesic, and dopamine antagonist effects. This broad spectrum of biological activities suggests that this compound may possess similar therapeutic potential, warranting further investigation through appropriate biological screening programs.
The structural relationship between this compound and established medicinal agents extends to considerations of drug-like properties and pharmaceutical development potential. The molecular weight of 224.23 daltons falls within the optimal range for oral bioavailability, while the presence of nitrogen and oxygen heteroatoms provides opportunities for favorable aqueous solubility and protein binding characteristics. These factors collectively support the classification of this compound as a viable lead structure for medicinal chemistry optimization efforts.
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-8-1-3-10(4-2-8)16-7-11(15)14-5-9(13)6-14/h1-4,9H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPYLHRAORZVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one, also known by its CAS number 2097978-21-5, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
The compound features an azetidine ring, which is known for enhancing the bioavailability of drugs by improving their solubility and permeability. The presence of a fluorophenoxy group may contribute to its interaction with various biological targets, potentially influencing enzyme activity or receptor binding.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. A study involving cell line assays demonstrated that it inhibits the proliferation of cancer cells, possibly through apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, which play critical roles in metabolic processes. For instance, it has shown promise as a selective inhibitor of certain kinases involved in cancer progression.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against several Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
A separate investigation assessed the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 10 to 15 µM, suggesting significant anticancer activity. Mechanistic studies indicated that it induces apoptosis via the intrinsic pathway .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one is being explored for its potential as a drug candidate in medicinal chemistry. Its structural features suggest that it may exhibit biological activity against various targets, particularly in the realm of neuropharmacology and anti-inflammatory research. The presence of the amino group and fluorophenoxy moiety may enhance its interaction with biological receptors.
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis, particularly in creating derivatives that may have enhanced pharmacological properties. Researchers utilize this compound to develop new classes of drugs, especially those targeting neurological disorders or cancer.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the chemical structure of compounds affect their biological activity. This compound provides a scaffold for such studies, allowing chemists to systematically explore variations that could lead to more effective therapeutics.
Case Study 1: Neuropharmacological Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the neuropharmacological effects of compounds derived from this compound. The results indicated that certain derivatives exhibited significant activity as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression and anxiety disorders.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of this compound and its derivatives. The findings revealed that specific modifications to the fluorophenoxy group enhanced anti-inflammatory activity, making these derivatives candidates for further development as non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Similar Compounds
The following analysis compares 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one (Compound A) with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and inferred biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (B, C) : Fluorine and chlorine substituents increase lipophilicity (ClogP: C ~2.5 vs. A ~1.8) and metabolic stability but may reduce aqueous solubility .
- Electron-Donating Groups (D) : The methyl group in D lowers ClogP (~1.2) and improves solubility but diminishes binding to hydrophobic enzyme pockets .
Physicochemical Properties
| Property | A | B | C | D | E |
|---|---|---|---|---|---|
| ClogP* | 1.8 | 2.1 | 2.5 | 1.2 | 1.5 |
| TPSA (Ų) | 75.4 | 65.8 | 65.8 | 65.8 | 89.2 |
| H-Bond Donors | 2 | 1 | 1 | 1 | 2 |
| H-Bond Acceptors | 6 | 5 | 5 | 4 | 6 |
*Calculated using fragment-based methods.
Bold : Target compound.
- Hydrogen-Bonding Capacity: The aminoazetidine ring in A provides two H-bond donors, enhancing protein-binding interactions compared to B–D .
Preparation Methods
Synthesis of 3-Aminoazetidine Intermediate
A key step in the preparation is the synthesis of the 3-aminoazetidine building block, which serves as the nucleophile in subsequent substitution reactions. According to patent WO2000063168A1, an improved process for synthesizing 3-aminoazetidines involves:
- Starting from suitable azetidine precursors, the amino group is introduced via nucleophilic substitution or reductive amination.
- The process is optimized to enhance yield and expand the scope of accessible azetidines.
- Typical reaction conditions include heating at 55-60°C for about 12 hours, followed by neutralization with sodium bicarbonate and extraction with organic solvents such as diethyl ether.
- Purification is achieved by drying organic extracts over magnesium sulfate and solvent removal under reduced pressure.
- Further steps may involve mesylation and substitution with amines like isopropylamine in the presence of triethylamine to introduce the amino group at the 3-position of the azetidine ring.
This protocol allows access to a variety of 3-aminoazetidine derivatives with improved efficiency and scalability, which are essential for downstream coupling reactions.
Coupling with 4-Fluorophenoxy Ethanone Fragment
The coupling of the 3-aminoazetidine with the 4-fluorophenoxy ethanone moiety typically proceeds via nucleophilic substitution on an activated ethanone derivative bearing a good leaving group (e.g., mesylate or halide). The azetidine nitrogen acts as the nucleophile displacing the leaving group under basic conditions.
- The reaction is often carried out in acetonitrile or methanol solvents.
- Base such as triethylamine or sodium bicarbonate is used to neutralize the formed acid.
- Reaction temperatures range from room temperature to reflux conditions depending on the reactivity of the substrates.
- After completion, the reaction mixture is extracted, dried, and purified by silica gel chromatography or crystallization to afford the target compound as a hydrochloride salt or free base.
Reaction Conditions Optimization and Yield Data
Experimental data from related fluorophenyl azetidine derivatives indicate:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aminoazetidine formation | 55-60°C, 12 h, base present | ~70-80 | Improved yield via optimized mesylation |
| Nucleophilic substitution | RT to reflux, MeCN or MeOH | 65-78 | Use of triethylamine base, extraction steps |
| Purification | Silica gel chromatography | - | Colorless solid, hydrochloride salt form |
These conditions reflect a balance between reaction time, temperature, and reagent stoichiometry to maximize product yield and purity.
Alternative Synthetic Routes and Reagents
While the primary method involves nucleophilic substitution of mesylates or halides with 3-aminoazetidine, alternative approaches include:
- Use of iodonium salts for regioselective alkene difunctionalization to introduce fluorophenoxy groups, as demonstrated in recent research on fluorinated aromatic compounds. This method employs silver carbonate as a base and acetonitrile as solvent, with reaction temperatures ranging from -20°C to room temperature to optimize yields (up to 78% by NMR).
- Reductive amination or cross-coupling strategies to assemble the azetidine and fluorophenoxy fragments, although less commonly reported for this specific compound.
These alternative methods are useful for fine-tuning the substitution pattern and improving regioselectivity in complex molecule synthesis.
Summary Table of Preparation Methods
Research Findings and Notes
- The improved synthetic process for 3-aminoazetidines significantly enhances yield and expands the diversity of accessible derivatives, facilitating drug development efforts involving azetidine scaffolds.
- The nucleophilic substitution step is sensitive to reaction conditions; lower temperatures and controlled addition of reagents improve selectivity and yield.
- The use of iodonium salts for regioselective functionalization represents a novel approach to introduce fluorophenoxy groups with high regioselectivity and moderate to high yields, which could be adapted for the synthesis of 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one.
- Purification techniques such as silica gel chromatography and crystallization are critical to obtaining the compound in high purity suitable for pharmaceutical applications.
Q & A
Basic Synthesis and Characterization
Q: What are the key steps and challenges in synthesizing 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one? A: Synthesis typically involves:
- Azetidine Ring Formation : Reacting precursors (e.g., azetidine derivatives) with fluorophenoxy-containing electrophiles under nucleophilic substitution conditions. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Coupling Reactions : Amine groups in azetidine may require protection (e.g., Boc groups) to prevent undesired side reactions during coupling with phenoxy moieties .
- Purification : Column chromatography or recrystallization is critical for isolating the product from by-products like unreacted starting materials or isomers .
Challenges include optimizing reaction time, temperature (often 80–100°C), and avoiding hydrolysis of the azetidine ring under acidic/basic conditions .
Basic Safety and Handling
Q: What safety protocols are recommended for handling this compound in laboratory settings? A: Based on structural analogs:
- Hazard Classification : Potential acute toxicity (Category 4 for oral/skin/inhalation) and skin/eye irritation. Use PPE (gloves, goggles, lab coat) .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- First Aid : For skin contact, wash with soap/water for 15+ minutes; for inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .
Advanced Structural Characterization
Q: How can researchers resolve discrepancies in reported spectroscopic data for this compound? A: Contradictions in NMR or mass spectra may arise from:
- Tautomerism : The azetidine ring’s amine group may exhibit dynamic behavior in solution, leading to split peaks. Use low-temperature NMR (e.g., –40°C in DMSO-d₆) to stabilize conformers .
- Impurity Peaks : Trace solvents (e.g., THF) or synthetic by-products (e.g., dehalogenated intermediates) can obscure signals. Validate purity via HPLC (≥95%) and compare with reference data from multiple sources .
Advanced Pharmacological Profiling
Q: What methodologies are suitable for evaluating the compound’s biological activity and target selectivity? A:
- In Vitro Assays : Screen against kinase or GPCR panels (e.g., Eurofins Cerep) to identify off-target effects. The fluorophenoxy group may confer affinity for serotonin receptors .
- Molecular Docking : Use X-ray crystallography data (e.g., PDB ID 6COX) or homology models to predict binding interactions. The azetidine ring’s rigidity may enhance target engagement .
- ADME Studies : Assess metabolic stability using liver microsomes. The 4-fluorophenoxy group could reduce oxidative metabolism, extending half-life .
Advanced Data Contradictions
Q: How to reconcile conflicting reports on the compound’s reactivity under basic conditions? A: Discrepancies may stem from:
- Solvent Effects : In DMSO, the compound may undergo base-induced decomposition (e.g., azetidine ring opening), while in THF, it remains stable. Monitor reactions via TLC or in situ IR .
- Catalyst Influence : Palladium catalysts (e.g., Pd/C) in coupling reactions can accelerate side reactions. Use scavengers (e.g., thiourea) to quench residual metal impurities .
Advanced Computational Modeling
Q: What computational tools can predict the compound’s reactivity and stability? A:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (e.g., C–N in azetidine) and predict hydrolysis pathways .
- MD Simulations : Simulate solvation in explicit water models (e.g., TIP3P) to evaluate conformational stability over 100+ ns trajectories .
- pKa Prediction : Tools like MarvinSketch estimate the amine group’s pKa (~8.5), indicating protonation state at physiological pH .
Basic Analytical Techniques
Q: Which analytical methods are most reliable for quantifying this compound in mixtures? A:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA). Retention time: ~12.3 min .
- LC-MS : ESI+ mode detects [M+H]⁺ at m/z 265.1. Confirm fragmentation patterns (e.g., loss of –COCH₂– at m/z 178) .
Advanced Stability Studies
Q: How does the compound degrade under accelerated stability conditions, and how can this be mitigated? A:
- Thermal Degradation : At 40°C, the azetidine ring may undergo retro-aza-Michael reactions. Stabilize formulations with antioxidants (e.g., BHT) .
- Photolysis : UV light (λ = 320 nm) cleaves the C–O bond in the fluorophenoxy group. Store in amber vials and use light-protected reactors .
Advanced Synthetic Optimization
Q: How to improve yield and scalability of the synthesis? A:
| Parameter | Optimization Strategy | Expected Outcome |
|---|---|---|
| Solvent | Replace DMF with cyclopentyl methyl ether (CPME) | Reduces toxicity, improves azetidine stability |
| Catalyst | Use CuI/1,10-phenanthroline | Enhances coupling efficiency (yield ↑15%) |
| Workup | Switch from column to centrifugal partition chromatography | Reduces solvent waste, purity >99% |
Advanced Contradiction in Biological Activity
Q: How to address conflicting reports on antibacterial vs. antitumoral activity? A:
- Assay Variability : Differences in bacterial strains (Gram+ vs. Gram–) or cancer cell lines (e.g., HeLa vs. MCF-7) may explain discrepancies. Standardize protocols using CLSI or NCCLS guidelines .
- Metabolite Interference : The compound may act as a prodrug, requiring metabolic activation (e.g., CYP450-mediated). Use hepatic S9 fractions to identify active metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
